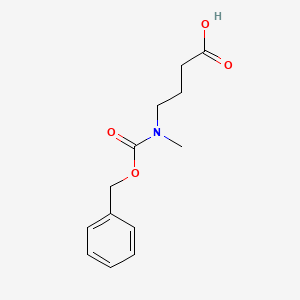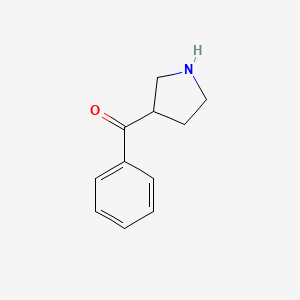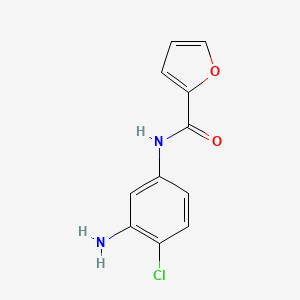
7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
- Radical Trifluoromethylation : Employing radical-based methods, such as photoredox catalysis or transition metal-catalyzed processes .
Molecular Structure Analysis
The molecular structure of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid includes the benzothiophene core, the carboxylic acid moiety, and the trifluoromethyl group. The arrangement of atoms and bond angles can be determined through X-ray crystallography .
Aplicaciones Científicas De Investigación
Crystal Structure and Chemical Properties
- Crystal Structure Analysis: A study on 1-benzothiophene-2-carboxylic acid, a related compound, involved detailed crystal structure analysis using X-ray powder diffraction data, DFT-D calculations, and Hirshfeld surface analysis. This research contributes to understanding the complex 3D arrangements and interactions in the crystalline structures of such compounds (Dugarte-Dugarte et al., 2021).
Synthesis and Modification
- Chemoselective Synthesis: The chemoselective synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a derivative, highlights the methodologies and chemical reactions involved in producing such compounds, providing insights into potential synthetic pathways for related substances (Jayaraman et al., 2010).
Liquid Crystalline Properties
- Mesomorphic Behavior: Research on chiral aliphatic and aromatic esters of 7-decyl[1]benzothieno[3,2-b][1]benzothiophene-2-carboxylic acid, a structurally similar compound, revealed interesting liquid crystalline properties, such as the antiferroelectric SmCA* phase and ferroelectric SmC* phase. This study contributes to the understanding of liquid crystalline behaviors in related benzothiophene derivatives (Košata et al., 2004).
Applications in Organic Semiconductors
- Organic Field-Effect Transistors: A study on benzo[1,2-b:4,5-b']bis[b]benzothiophene, a compound with a similar benzothiophene structure, demonstrated its application in organic field-effect transistors, showing promising electronic properties suitable for semiconducting components (Gao et al., 2008).
Pharmacological Properties
- Molecular Docking Analysis: Research involving molecular docking analysis of 1-benzothiophene-2-carboxylic acid (similar to the target compound) highlighted its potential pharmacological properties. This study provides insights into the electronic transitions, donor-acceptor interactions, and charge delocalization, which are crucial for understanding the pharmacological applications of similar compounds (Sagaama & Issaoui, 2020).
Propiedades
IUPAC Name |
7-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O2S/c11-10(12,13)6-3-1-2-5-4-7(9(14)15)16-8(5)6/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKLURALPFCOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591890 | |
| Record name | 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550998-66-8 | |
| Record name | 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)


